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Cat. No.: B15598058 Get Quote

An In-depth Technical Guide to (S)-3-Hydroxy-
11Z-Octadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a crucial intermediate in the mitochondrial β-

oxidation of unsaturated fatty acids. This technical guide provides a comprehensive overview of

its physicochemical properties, a detailed plausible synthesis protocol, its established role in

fatty acid metabolism, and explores its potential as a signaling molecule. This document is

intended to serve as a valuable resource for researchers in lipidomics, metabolic diseases, and

drug discovery.

Physicochemical Properties
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a complex molecule comprising a C18

monounsaturated fatty acyl chain with a hydroxyl group at the C-3 position and a cis double

bond between C-11 and C-12, linked to a coenzyme A moiety.
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Property Value Source

Molecular Formula C39H68N7O18P3S

Molecular Weight 1047.98 g/mol

Exact Mass ~1047.36 Da

Synthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA:
A Plausible Chemoenzymatic Protocol
A specific, detailed synthesis protocol for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is not readily

available in the literature. However, based on established methods for the synthesis of similar

long-chain 3-hydroxyacyl-CoA esters, a plausible chemoenzymatic approach is outlined below.

This protocol involves the chemical synthesis of the (S)-3-hydroxy-11Z-octadecenoic acid

precursor followed by its enzymatic conversion to the corresponding CoA thioester.

Stereoselective Synthesis of (S)-3-Hydroxy-11Z-
octadecenoic Acid
This multi-step chemical synthesis aims to produce the fatty acid backbone with the correct

stereochemistry at the hydroxyl group and the cis configuration of the double bond.

Materials:

Commercially available starting materials for the synthesis of the C1-C10 and C11-C18

fragments.

Reagents for Wittig reaction or other stereoselective olefination methods.

Chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) for stereoselective ketone

reduction.

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15598058?utm_src=pdf-body
https://www.benchchem.com/product/b15598058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of the C1-C10 Aldehyde Fragment: Prepare a 10-carbon aldehyde with a

protected carboxylic acid at the C1 position.

Synthesis of the C11-C18 Ylide Fragment: Prepare a phosphonium ylide from an 8-carbon

alkyl halide corresponding to the C11-C18 portion of the target molecule.

Wittig Reaction: React the C1-C10 aldehyde with the C11-C18 ylide under conditions that

favor the formation of a Z (cis) double bond. This will yield a C18 fatty acid precursor with the

desired 11Z double bond and a protected carboxylic acid.

Deprotection and Oxidation: Deprotect the carboxylic acid and then introduce a ketone at the

C-3 position through selective oxidation.

Stereoselective Reduction: Employ a stereoselective reducing agent, such as the Corey-

Bakshi-Shibata (CBS) catalyst, to reduce the C-3 ketone to the corresponding (S)-alcohol.

This step is critical for establishing the correct stereochemistry.

Purification: Purify the final product, (S)-3-hydroxy-11Z-octadecenoic acid, using column

chromatography.

Enzymatic Conversion to (S)-3-Hydroxy-11Z-
Octadecenoyl-CoA
This step utilizes an acyl-CoA synthetase to attach the coenzyme A moiety to the synthesized

fatty acid.

Materials:

(S)-3-hydroxy-11Z-octadecenoic acid (from step 2.1)

Coenzyme A (CoA)

Acyl-CoA synthetase (e.g., from Pseudomonas species, which has broad substrate

specificity)

ATP
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MgCl2

Buffer solution (e.g., Tris-HCl, pH 7.5)

Reaction vessel and incubator

Methodology:

Reaction Setup: In a reaction vessel, combine the buffer, (S)-3-hydroxy-11Z-octadecenoic

acid, CoA, ATP, and MgCl2.

Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically

25-37°C) for several hours.

Monitoring: Monitor the progress of the reaction by techniques such as HPLC to observe the

formation of the product.

Purification: Purify the (S)-3-Hydroxy-11Z-Octadecenoyl-CoA product using reverse-phase

HPLC.

Biological Role and Signaling Pathways
Intermediate in Fatty Acid β-Oxidation
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key intermediate in the mitochondrial β-oxidation

of monounsaturated fatty acids like oleic acid. The pathway involves a series of enzymatic

reactions that shorten the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA,

NADH, and FADH2.

11Z-Octadecenoyl-CoA trans-Δ2,cis-Δ11-Octadecadienoyl-CoAAcyl-CoA Dehydrogenase (S)-3-Hydroxy-11Z-Octadecenoyl-CoAEnoyl-CoA Hydratase 3-Keto-11Z-Octadecenoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase 9Z-Hexadecenoyl-CoA + Acetyl-CoAThiolase
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Caption: Mitochondrial β-oxidation of 11Z-Octadecenoyl-CoA.
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Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes (S)-3-
Hydroxy-11Z-Octadecenoyl-CoA, can be measured spectrophotometrically.

Principle: The oxidation of the 3-hydroxyacyl-CoA to the 3-ketoacyl-CoA is coupled to the

reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of

NADH is monitored over time.

Materials:

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA (substrate)

NAD+

Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

Buffer solution (e.g., Tris-HCl, pH 8.0)

Spectrophotometer capable of reading at 340 nm

Methodology:

Reaction Mixture: Prepare a reaction mixture containing the buffer and NAD+.

Substrate Addition: Add a known concentration of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Enzyme Addition: Initiate the reaction by adding the enzyme source.

Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant

temperature.

Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the

molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Potential Role in Cellular Signaling
While direct evidence is limited, the structural features of (S)-3-Hydroxy-11Z-Octadecenoyl-
CoA suggest its potential involvement in cellular signaling, particularly through the activation of
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nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives

are known natural ligands for PPARs, a family of nuclear receptors that regulate gene

expression involved in lipid metabolism and inflammation. Hydroxy fatty acids have been

shown to activate PPARs. It is plausible that (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, or its

corresponding free fatty acid, could act as a ligand for PPAR isoforms (PPARα, PPARδ,

PPARγ), thereby influencing the transcription of genes related to energy homeostasis.
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Caption: Putative PPAR activation by (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Conclusion
(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a significant metabolite in fatty acid oxidation. While

its primary role is well-established, its potential as a signaling molecule warrants further

investigation. The provided synthesis protocol offers a viable route for obtaining this compound

for research purposes, which will be crucial in elucidating its specific interactions with nuclear

receptors and its broader physiological functions. A deeper understanding of this molecule

could open new avenues for therapeutic interventions in metabolic disorders.

To cite this document: BenchChem. [(S)-3-Hydroxy-11Z-Octadecenoyl-CoA molecular
formula and exact mass]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598058#s-3-hydroxy-11z-octadecenoyl-coa-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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